8-Methoxyquinoline-2-carbohydrazide
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Overview
Description
8-Methoxyquinoline-2-carbohydrazide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. The presence of a methoxy group at the 8th position and a carbohydrazide group at the 2nd position of the quinoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxyquinoline, which can be prepared through various methods, including the Skraup synthesis.
Formation of 8-Methoxyquinoline-2-carboxylic Acid: The 8-methoxyquinoline is then oxidized to form 8-methoxyquinoline-2-carboxylic acid.
Conversion to this compound: The carboxylic acid is then converted to the carbohydrazide by reacting it with hydrazine under appropriate conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The carbohydrazide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of quinoline-2-carbohydrazine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxyquinoline-2-carbohydrazide involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: The compound can interfere with cellular pathways, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
- 8-Hydroxyquinoline-2-carbohydrazide
- 8-Methoxyquinoline-2-carboxamide
- 8-Methoxyquinoline-2-carbaldehyde
Comparison:
- 8-Hydroxyquinoline-2-carbohydrazide: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.
- 8-Methoxyquinoline-2-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide group, affecting its biological activity.
- 8-Methoxyquinoline-2-carbaldehyde: Similar structure but with an aldehyde group, leading to different reactivity and applications.
8-Methoxyquinoline-2-carbohydrazide stands out due to its unique combination of a methoxy group and a carbohydrazide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-methoxyquinoline-2-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-4-2-3-7-5-6-8(11(15)14-12)13-10(7)9/h2-6H,12H2,1H3,(H,14,15) |
InChI Key |
XUVMHGFQJRGTKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(=O)NN |
Origin of Product |
United States |
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